molecular formula C23H25N5O4S B6489897 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1358708-83-4

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6489897
CAS No.: 1358708-83-4
M. Wt: 467.5 g/mol
InChI Key: JGUVYECRVKVXQR-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16272547 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-4-28-21-20(15(2)26-28)25-23(33-14-19(29)24-12-18-6-5-11-32-18)27(22(21)30)13-16-7-9-17(31-3)10-8-16/h5-11H,4,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUVYECRVKVXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (CAS Number: 1358373-12-2) is a member of the pyrazolopyrimidine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
LogP4.1668
Polar Surface Area68.131 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibition is crucial in the regulation of various cellular processes, including proliferation, survival, and apoptosis. The compound's structure suggests it may interact with cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives. For instance:

  • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:
    • MCF7 (breast cancer) : IC50 values ranging from 0.39 to 0.46 µM for similar pyrazolopyrimidine compounds .
    • HCT116 (colon cancer) : Compounds within this class showed IC50 values as low as 0.01 µM .

These findings indicate that the compound may possess similar anticancer efficacy due to its structural similarities with other active pyrazolopyrimidines.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also notable. Pyrazole derivatives have been documented for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible application in treating autoimmune disorders and chronic inflammatory conditions.

Case Studies

  • Study on Kinase Inhibition :
    A recent investigation into a closely related pyrazolopyrimidine showed selective inhibition of CDK2 and CDK9, leading to reduced tumor growth in xenograft models . This emphasizes the relevance of kinase inhibition in anticancer therapies.
  • Cytotoxicity Assessment :
    In a comparative study, various pyrazolopyrimidine compounds were screened against multiple cancer cell lines, revealing that those with modifications similar to our compound exhibited enhanced cytotoxicity against HepG2 and HCT116 cells .

Scientific Research Applications

Applications in Medicinal Chemistry

Potential Drug Candidate : The structural characteristics of this compound suggest it may serve as a drug candidate targeting diseases such as cancer and inflammatory disorders. The pyrazolopyrimidine core is known for its biological activity, particularly in inhibiting various enzymes and receptors involved in disease pathways.

Mechanism of Action : Understanding the mechanism of action is crucial for evaluating its therapeutic potential. The compound may interact with specific molecular targets, leading to inhibition or activation of cellular pathways. Studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify these interactions.

Synthesis and Production Methods

The synthesis of this compound likely involves multi-step organic reactions starting from simpler precursors. Common approaches may include:

  • Preparation of the Pyrazolo-Pyrimidine Core : This involves the formation of the fused ring structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl, methoxyphenyl, and sulfanyl groups.
  • Optimization for Yield and Purity : Techniques such as continuous flow synthesis may be employed for industrial-scale production to enhance efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers ensure reproducibility?

  • The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, describes a method using pyridine and zeolite catalysts under reflux conditions to facilitate sulfanyl-acetamide bond formation. To ensure reproducibility, rigorously control reaction parameters (e.g., temperature, solvent purity) and characterize intermediates using HPLC or TLC .
  • Key steps include:

  • Functionalizing the pyrazolo[4,3-d]pyrimidinone core with a 4-methoxyphenylmethyl group via alkylation ().
  • Introducing the sulfanyl-acetamide moiety through thiol-ether coupling ().

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry (e.g., distinguishing methyl and ethyl groups on the pyrazolo-pyrimidinone core) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of the furan-2-ylmethyl group).
  • X-ray Crystallography: Single-crystal studies (as in ) resolve bond lengths and angles, critical for validating the sulfanyl-acetamide linkage and pyrimidinone conformation .

Q. What solvent systems are suitable for solubility testing, and how can precipitation be mitigated?

  • Preliminary solubility screening in DMSO (for stock solutions) followed by dilution in PBS or ethanol is recommended. If precipitation occurs during biological assays, optimize co-solvents (e.g., PEG-400) or employ sonication. highlights handling protocols for similar acetamide derivatives, emphasizing pH stability in aqueous buffers .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?

  • Catalyst Screening: Replace traditional bases with zeolite catalysts (as in ) to enhance regioselectivity and reduce side reactions .
  • Temperature Control: Conduct the reaction under inert atmospheres at 60–80°C to balance kinetics and thermal degradation.
  • Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted thiol intermediates.

Q. How should researchers address contradictory bioactivity data across different assays?

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays) to rule out interference from impurities ( notes the need for robust synthetic routes to ensure purity) .
  • Dose-Response Curves: Perform IC50_{50}/EC50_{50} studies in triplicate to identify outliers. highlights multi-step synthesis protocols requiring stringent quality control for consistent bioactivity .

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